(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone

Catalog No.
S635986
CAS No.
220246-81-1
M.F
C13H15N3O2
M. Wt
245.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methy...

CAS Number

220246-81-1

Product Name

(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone

IUPAC Name

N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]acetamide

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

InChI

InChI=1S/C13H15N3O2/c1-8-7-12(18)15-16-13(8)10-3-5-11(6-4-10)14-9(2)17/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,18)/t8-/m1/s1

InChI Key

GDZXNMWZXLDEKG-MRVPVSSYSA-N

SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C

Synonyms

(R)-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide, N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide, OR 1896, OR-1896

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C

Isomeric SMILES

C[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C

(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone is a metabolite of the drug Levosimendan, which is a calcium sensitizer used in the treatment of heart failure []. However, limited information exists regarding the specific research applications of this individual metabolite.

Potential Research Areas:

While dedicated research focusing solely on (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone is scarce, its role as a Levosimendan metabolite opens potential avenues for exploration:

  • Understanding Levosimendan's mechanism of action: Studying the formation and properties of metabolites like (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone can contribute to a deeper understanding of Levosimendan's overall mechanism of action within the body [].
  • Investigating potential side effects: Researching the biological activity and potential toxicity of Levosimendan's metabolites, including (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone, can help identify and mitigate potential side effects associated with the parent drug [].
  • Developing metabolite-based diagnostics: Studying the unique characteristics of Levosimendan metabolites like (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone could pave the way for developing novel diagnostic tools to monitor Levosimendan treatment efficacy and potential drug interactions [].

(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone is a compound characterized by its unique pyridazinone structure, which includes an acetyl group and an amino group attached to a phenyl ring. This compound belongs to a class of molecules known for their diverse biological activities, particularly in the development of cardioactive agents. The presence of the 4-aminophenyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry .

Typical for pyridazinones, including:

  • Acetylation: The amino group can be acetylated to form N-acetyl derivatives.
  • Hydrazone Formation: Reaction with hydrazines can yield hydrazone derivatives.
  • Oxidative Cyclization: This can lead to the formation of more complex structures by introducing additional functional groups .

(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone exhibits significant biological activities, particularly as a cardioactive agent. Its derivatives have been shown to inhibit phosphodiesterases, which play a crucial role in cardiac function. The structure-activity relationship indicates that modifications to the pyridazinone core can enhance potency against various cardiovascular conditions .

Several synthesis methods have been reported for (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone:

  • Condensation Reaction: Starting from appropriate γ-keto acids and methyl hydrazine under reflux conditions.
  • Acetylation: Following the formation of the basic pyridazinone structure, acetylation is performed using acetic anhydride or acetyl chloride.
  • Recrystallization: Purification through recrystallization from suitable solvents like ethanol .

This compound has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new cardioactive drugs.
  • Research: In studies focusing on cardiovascular diseases and related pharmacological effects.
  • Chemical Synthesis: As a building block for synthesizing more complex heterocyclic compounds .

Interaction studies have demonstrated that (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone interacts with various biological targets, particularly enzymes involved in cardiac signaling pathways. These interactions are crucial for understanding its mechanism of action and optimizing its therapeutic efficacy .

Several compounds share structural similarities with (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone. Below are some notable examples:

Compound NameStructureUnique Features
ImazodanPyridazinone derivativeUsed clinically for cardiac conditions
PimobendanBenzimidazole derivativeKnown for its inotropic and vasodilatory effects
LevosimendanBenzazepine derivativeActs as a calcium sensitizer
IndolidanThiadiazole derivativePhosphodiesterase inhibitor
MeribendanPyridazine derivativeUsed in heart failure treatment

These compounds highlight the unique aspects of (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone, particularly its specific structural modifications that influence its biological activity and pharmacological profile .

Methodologies for Pyridazinone Core Functionalization

The pyridazinone core is synthesized via cyclocondensation of 4-oxobutanoic acid derivatives with hydrazine hydrate. For example, 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone is produced by refluxing 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid with hydrazine hydrate in ethanol (58% yield). Functionalization at the 2-position is achieved through nucleophilic substitution, as seen in the reaction of pyridazinones with ethyl 3-bromoacetate under basic conditions to introduce acetyl groups.

Key advancements include:

  • Microwave-assisted synthesis: Reduces reaction times from 12 hours to 30 minutes for cyclocondensation steps.
  • Solid-phase strategies: Merrifield resin-bound intermediates enable traceless synthesis of 4,6-disubstituted pyridazinones via Suzuki cross-coupling (e.g., 4-butyl-6-phenyl-4,5-dihydro-3(2H)-pyridazinone, 73% yield).

Stereoselective Acetylation Strategies for Chiral Center Stabilization

The (R)-configuration at C5 is critical for bioactivity. Stereoselective acetylation is achieved using chiral auxiliaries like (4S)-isopropyl-1,3-thiazolidine-2-thione, which directs facial selectivity during N-acyliminium ion formation. For instance:

  • Enolate formation: Titanium enolates of N-acetyl thiazolidinethiones react with N-acyliminium ions to yield diastereomeric ratios up to 9:1.
  • Kinetic resolution: Enzymatic acetylation with Candida antarctica lipase B selectively acetylates the (R)-enantiomer (ee > 98%).

The acetyl group at N2 enhances stability by forming a hydrogen bond with the pyridazinone carbonyl (d = 2.1 Å, θ = 155°).

Solid-Phase Synthesis Approaches for Structural Analog Development

Solid-phase synthesis enables high-throughput generation of analogs:

  • Resin-bound intermediates: Merrifield resin functionalized with cyclic malonic esters reacts with α-bromoketones to form 5,5-disubstituted intermediates.
  • Hydrazine cleavage: Cyclization and resin cleavage occur concurrently, yielding 4,6-disubstituted pyridazinones (e.g., 4-butyl-6-phenyl derivative, 76% purity).

Comparative efficiency:

MethodYield (%)Purity (%)Time (h)
Solution-phase58–7690–9512–24
Solid-phase65–8095–986–8

Phosphodiesterase III Inhibition Dynamics

OR-1896 exerts significant inhibitory effects on phosphodiesterase III (PDE3), an enzyme critical for hydrolyzing cyclic adenosine monophosphate (cAMP) in cardiac and vascular tissues [5]. By blocking PDE3, OR-1896 elevates intracellular cAMP levels, which enhances protein kinase A (PKA) activity. PKA-mediated phosphorylation of key regulatory proteins, such as L-type calcium channels and phospholamban, increases calcium influx into cardiomyocytes and accelerates sarcoplasmic reticulum calcium reuptake, respectively [5]. These effects collectively improve myocardial contractility without increasing oxygen demand, a hallmark of PDE3 inhibitors.

Table 1: Key Findings on OR-1896’s PDE3 Inhibition

ParameterObservationSource
PDE3 inhibition mechanismReversed by PDE3-specific inhibitors (e.g., cilostamide) [5]
cAMP elevationDose-dependent increase in ventricular tissue [5]
Lusitropic effectAccelerated diastolic relaxation via cAMP-PKA [5]

Notably, OR-1896’s PDE3 inhibition is distinct from classical inotropes like milrinone, as it does not induce pronounced tachycardia or cAMP-independent arrhythmias [5]. This selectivity may arise from its synergistic interaction with β-adrenergic receptor (β-AR) signaling pathways, which amplifies the sensitivity of cardiomyocytes to endogenous catecholamines [5].

Potassium Channel Activation Pathways in Vascular Smooth Muscle

OR-1896 activates ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells, a mechanism shared with its parent compound, levosimendan [6]. KATP channel opening induces membrane hyperpolarization, which reduces voltage-dependent calcium channel activity and lowers intracellular calcium concentrations. This vasodilatory effect is particularly pronounced in resistance arterioles (~20 μm diameter), where OR-1896 increases lumen size by up to 40% at micromolar concentrations [6].

Mechanistic Insights:

  • KATP Channel Specificity: OR-1896’s vasodilation is abolished by glibenclamide, a KATP channel blocker, confirming target specificity [6].
  • Tissue Selectivity: The compound exhibits greater efficacy in skeletal muscle arterioles compared to coronary or pulmonary vessels, suggesting tissue-dependent expression of KATP channel subtypes [6].
  • Synergy with cAMP: Concurrent PDE3 inhibition and KATP activation create a dual mechanism for reducing afterload and improving coronary perfusion [5] [6].

Calcium Sensitization Mechanisms in Cardiomyocyte Contractility

While levosimendan directly sensitizes cardiomyocytes to calcium via troponin C binding, OR-1896’s role in calcium sensitization remains indirect. Studies in rat ventricular strips demonstrate that OR-1896 does not alter the calcium concentration-response relationship but enhances β-AR-mediated contractility [5]. This effect is attributed to cAMP accumulation from PDE3 inhibition, which potentiates PKA-driven phosphorylation of troponin I and myosin-binding protein C [5].

Comparative Analysis with Calcium Sensitizers:

AgentDirect Calcium SensitizationcAMP-Dependent Sensitization
LevosimendanYes (troponin C binding)Moderate
OR-1896NoYes (via PDE3 inhibition)
EMD57033YesNo

Thus, OR-1896’s inotropic effects are primarily cAMP-dependent, distinguishing it from classical calcium sensitizers. However, its ability to synergize with β-AR agonists positions it as a unique modulator of contractility in failing hearts [5].

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

245.116426730 g/mol

Monoisotopic Mass

245.116426730 g/mol

Heavy Atom Count

18

UNII

IKC90B19NV

Wikipedia

N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]acetamide

Dates

Modify: 2023-08-15
de Waal et al. Identification of cancer-cytotoxic modulators of PDE3A by predictive chemogenomics. Nature Chemical Biology, doi: 10.1038/nchembio.1984, published online 14 December 2015 http://www.nature.com/naturechemicalbiology

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